molecular formula C22H18N4O2S B2514857 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide CAS No. 1797727-57-1

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Cat. No. B2514857
CAS RN: 1797727-57-1
M. Wt: 402.47
InChI Key: VZYZPUGJJUPSEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process that can involve various starting materials and reagents. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in nine steps with a 1% overall yield . Another example is the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides from the corresponding substituted N-(benzoylimino) pyridinium ylide in fair to good yields . These methods demonstrate the complexity and variability in the synthesis of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups. The papers describe compounds with additional heterocyclic rings, such as pyrazolo[3,4-b]pyridine and oxadiazol , which can influence the compound's electronic properties and potential biological activity. The structural confirmation of these compounds is typically achieved through elemental analysis and spectroscopic data .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, desmethylation , reduction , and interaction with electrophilic reagents are some of the reactions described in the papers. These reactions are crucial for modifying the molecular structure to achieve desired properties or for the preparation of precursors for further chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of "4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide," they do offer insights into the properties of similar compounds. For instance, the solubility in organic solvents, melting points, and yields can be inferred from the synthesis methods . Additionally, the biological activities, such as heparanase inhibitory activity, provide information on the chemical interactions and stability of the benzamide derivatives in biological environments .

Scientific Research Applications

Chemical Synthesis and Biological Activity

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide and its derivatives are subjects of chemical synthesis research, aiming to explore their biological activities. For instance, the synthesis of pyridine derivatives, including those related to the mentioned compound, has been investigated for their potential antimicrobial properties. These studies involve the synthesis of various derivatives followed by testing their efficacy against different bacterial and fungal strains, showcasing a spectrum of activities that could be valuable in developing new antimicrobial agents (Patel et al., 2011).

Molecular Structure Analysis

The molecular structure and properties of compounds similar to 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide have been extensively studied using computational methods like Density Functional Theory (DFT). Such studies provide insights into the geometry, vibrational spectra, and electronic properties of these molecules. They also explore intramolecular charge transfer mechanisms and predict biological activity through molecular docking, which helps in understanding the interaction of these compounds with biological targets (Viji et al., 2020).

Pharmacological Potential

Research on benzamide derivatives, closely related to the chemical structure of interest, has revealed their potential as serotonin receptor agonists. These compounds have been synthesized and evaluated for their gastrointestinal motility effects in preclinical models. Such studies indicate the therapeutic potential of these molecules in treating disorders related to gastrointestinal motility, highlighting the importance of structural modifications to enhance bioavailability and therapeutic efficacy (Sonda et al., 2003).

Anticancer Research

Compounds with a core structure similar to 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide have been synthesized and tested for their anticancer properties. These studies involve the design and synthesis of novel molecules with the intent to inhibit specific biological targets implicated in cancer progression, such as topoisomerases. The efficacy of these compounds is evaluated in various cancer models, providing a foundation for further development of anticancer therapeutics (Kwon et al., 2015).

Material Science Applications

Beyond pharmacological applications, derivatives of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide have been explored in material science, particularly in the synthesis of novel liquid crystalline compounds. These compounds exhibit unique properties such as smectic textures and high melting points, making them of interest for applications in display technologies and other areas where liquid crystal materials are utilized (Qingjun, 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways and are often associated with cancer when mutated or overexpressed .

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process called phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the activity of tyrosine kinases , which are involved in many cellular processes, including cell growth, differentiation, metabolism, and apoptosis .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to inhibit the formation of blood vessels in vivo in a chick chorioallantoic membrane (cam) model and exhibited differential migration and band intensities in dna binding/cleavage assays . This suggests that these compounds may have anti-angiogenic and DNA cleavage activities .

Action Environment

Environmental factors can include pH, temperature, and the presence of other molecules, which can all potentially affect a compound’s stability and efficacy .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented .

Future Directions

This compound could potentially be used in the preparation of derivatives and in the detection of their activity as antileukemia agents .

properties

IUPAC Name

4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-28-19-10-6-16(7-11-19)21(27)24-17-8-4-15(5-9-17)20-14-29-22(26-20)25-18-3-2-12-23-13-18/h2-14H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYZPUGJJUPSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

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